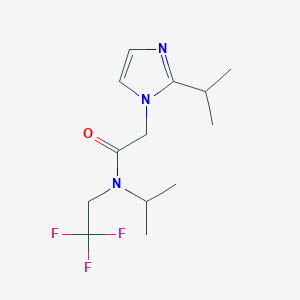
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TFA-1 is a member of the imidazole family and is structurally related to other compounds that have been shown to have pharmacological effects, such as histamine receptor antagonists and antifungal agents.
作用机制
The exact mechanism of action of N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is not fully understood, but it is believed to work through several different pathways. One proposed mechanism is that this compound inhibits the activity of enzymes involved in cell growth and proliferation, leading to the inhibition of cancer cell growth. Another proposed mechanism is that this compound inhibits the activity of pro-inflammatory cytokines, leading to the reduction of inflammation. Finally, this compound may work by modulating the activity of neurotransmitters in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of this compound. In one study, this compound was shown to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. In another study, this compound was shown to reduce the production of pro-inflammatory cytokines in human macrophages. Finally, this compound was shown to improve cognitive function in a mouse model of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in lab experiments is that it has been extensively studied and its synthesis method is well-established. In addition, this compound has shown promising results in a variety of therapeutic areas, making it a potentially useful compound for further research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its effects.
未来方向
There are several future directions for research on N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide. One area of research is to further investigate its potential therapeutic applications, particularly in cancer, inflammation, and neurological disorders. Another area of research is to investigate the mechanism of action of this compound in more detail, which may lead to the development of more targeted therapies. Finally, future research could focus on developing more efficient synthesis methods for this compound, which may improve its availability for further research.
合成方法
The synthesis of N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves the reaction of 1,2-dimethylimidazole with 2,2,2-trifluoroethylamine and acetic anhydride in the presence of a catalyst. The resulting product is then purified through a series of steps, including recrystallization and chromatography. The overall yield of the synthesis is approximately 40%.
科学研究应用
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been studied for its potential therapeutic applications in a variety of areas, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and lung cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for conditions such as rheumatoid arthritis and inflammatory bowel disease. Finally, this compound has been studied for its potential neuroprotective effects, which may make it a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
N-propan-2-yl-2-(2-propan-2-ylimidazol-1-yl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20F3N3O/c1-9(2)12-17-5-6-18(12)7-11(20)19(10(3)4)8-13(14,15)16/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSBUXJSYQPLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC(=O)N(CC(F)(F)F)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)
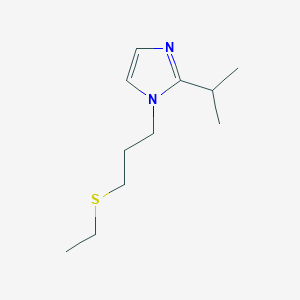
![N-[(2S)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643403.png)
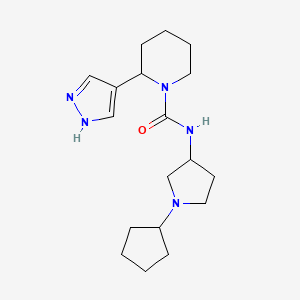
![2,5,6-Trimethyl-4-[4-[(2-propan-2-ylimidazol-1-yl)methyl]-1,3-thiazol-2-yl]pyridazin-3-one](/img/structure/B7643417.png)
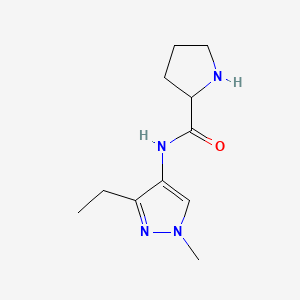
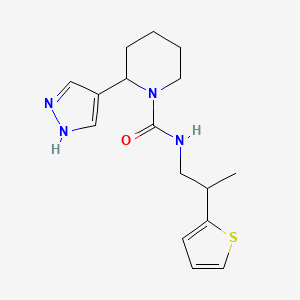

![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)

![N-[(2-tert-butylsulfanylpyridin-4-yl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7643476.png)
![N-[4-(trifluoromethyl)pyridin-2-yl]thiophene-2-sulfonamide](/img/structure/B7643477.png)
![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![3-fluoro-N-[4-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide](/img/structure/B7643490.png)